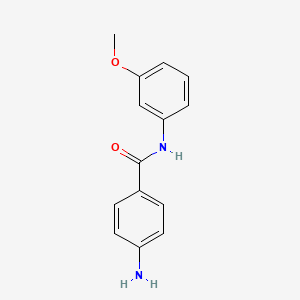

4-amino-N-(3-methoxyphenyl)benzamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-amino-N-(3-methoxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-18-13-4-2-3-12(9-13)16-14(17)10-5-7-11(15)8-6-10/h2-9H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVEFNAWDWIDKIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60429192 | |

| Record name | 4-amino-N-(3-methoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

897594-57-9 | |

| Record name | 4-amino-N-(3-methoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Chemical Transformations and Derivatization of the Compound

The structure of 4-amino-N-(3-methoxyphenyl)benzamide contains two primary functional groups that can be targeted for further chemical modification: the primary aromatic amino group and the secondary amide linkage. The aromatic rings can also undergo electrophilic substitution, but the amino group is typically the most reactive site.

The primary aromatic amino group (-NH₂) is a versatile functional handle for a wide range of chemical transformations. Its reactivity is characteristic of anilines and allows for numerous derivatization strategies.

Acylation : The amino group can be readily acylated by reacting it with acyl chlorides or acid anhydrides to form a new amide bond. This is a common method for introducing various substituents.

Alkylation : N-alkylation of the amino group can be achieved, though direct alkylation can sometimes be challenging to control and may lead to mixtures of mono- and di-alkylated products.

Diazotization : A key reaction of primary aromatic amines is diazotization, which involves treating the amine with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures. This converts the amino group into a diazonium salt (-N₂⁺Cl⁻). Diazonium salts are highly valuable synthetic intermediates that can be converted into a wide variety of functional groups (e.g., -OH, -F, -Cl, -Br, -I, -CN) through Sandmeyer and related reactions. The related compound, N-(3-amino-4-methoxyphenyl)benzamide, is known to undergo diazotization as part of the synthesis of various pigments. dyestuffintermediates.com

Formation of Heterocycles : The amino group can serve as a nucleophile in condensation reactions with various electrophiles to form heterocyclic rings. For instance, it can be used to synthesize imidazole (B134444) or triazole-containing derivatives. researchgate.net

The derivatization of amine groups is a fundamental technique in medicinal chemistry and materials science. scispace.commdpi.com Various reagents and methods are employed to modify the properties of molecules by altering the amine functionality. sigmaaldrich.com

Table 2: Potential Derivatization Reactions of the Amino Group

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Acylation | Acyl Chloride (R-COCl) | N-Acyl Amine (Amide) |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide |

| Diazotization | Sodium Nitrite (NaNO₂), HCl | Diazonium Salt |

Modifications and Reactions of the Benzamide (B126) Moiety

The benzamide linkage is a robust functional group, but it can undergo several important chemical transformations. These reactions typically involve the cleavage or reduction of the amide bond.

Hydrolysis: The amide bond of this compound can be cleaved through hydrolysis under acidic or basic conditions. This reaction breaks the molecule into its constituent parts: 4-aminobenzoic acid and 3-methoxyaniline. The reaction is typically slower than the hydrolysis of esters and requires more forcing conditions, such as prolonged heating with a strong acid (e.g., HCl, H₂SO₄) or a strong base (e.g., NaOH). While specific studies on the hydrolysis kinetics of this particular molecule are not prevalent, the general mechanism for amide hydrolysis is well-established in organic chemistry.

Reduction: The carbonyl group of the benzamide can be reduced to a methylene (B1212753) group (-CH₂-). This transformation converts the benzamide into a secondary amine, specifically 4-amino-N-((3-methoxyphenyl)methyl)benzenamine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are required for this reaction. This conversion is significant as it alters the geometry and electronic properties of the linker between the two phenyl rings, changing it from a rigid, planar amide to a more flexible secondary amine.

Aromatic Substitution Reactions on Phenyl Rings

The two phenyl rings of this compound possess different substituent patterns, leading to distinct reactivities in electrophilic aromatic substitution (EAS) reactions. byjus.com The outcome of reactions such as nitration, halogenation, and sulfonation is dictated by the directing effects of the substituents already present on the rings. libretexts.org

The directing effects of the relevant substituents are summarized in the table below.

| Substituent | Ring Location | Type | Directing Effect |

| -NH₂ (Amino) | Ring A | Activating | Ortho, Para |

| -NH-CO-R (Amide Nitrogen) | Ring A | Activating | Ortho, Para |

| -O-CH₃ (Methoxy) | Ring B | Activating | Ortho, Para |

| -CO-NH-R (Carbonyl Group) | Ring B | Deactivating | Meta |

Ring A (4-aminobenzoyl moiety): This ring contains the primary amino group (-NH₂), which is a very strong activating group. It powerfully directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the benzamide linkage, substitution is expected to occur at the positions ortho to the amino group (C3 and C5).

Therefore, in a typical electrophilic aromatic substitution reaction, the new substituent is most likely to be added to Ring A, at the positions ortho to the amino group. For example, nitration with a standard mixture of nitric acid and sulfuric acid would be expected to yield primarily 4-amino-3-nitro-N-(3-methoxyphenyl)benzamide. byjus.comlibretexts.org

Formation of Heterocyclic Conjugates

The primary amino group on the 4-aminobenzoyl ring serves as a key functional handle for the synthesis of various heterocyclic conjugates. This is a common strategy in medicinal chemistry to create more complex and biologically active molecules.

Benzimidazole (B57391) Formation: One of the most important applications of aromatic amines in heterocyclic synthesis is the formation of benzimidazoles. While this compound itself is not a direct precursor, its derivatives can be. For example, if the molecule were modified to have a second amino group ortho to the first (creating an ortho-phenylenediamine derivative), it could readily undergo condensation with aldehydes or carboxylic acids to form a benzimidazole ring fused to the existing structure. nih.govresearchgate.netrsc.org This reaction, known as the Phillips condensation, is a cornerstone of benzimidazole synthesis. rsc.org

Triazine and Pyrazole Formation: The amino group can be converted into a diazonium salt by treatment with nitrous acid (generated from NaNO₂ and HCl). This diazonium intermediate is highly versatile. It can be used in coupling reactions or in cyclization reactions to form nitrogen-containing heterocycles. For instance, literature shows that related N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide structures can be diazotized and subsequently cyclized to form pyrazolotriazine systems. nih.gov This demonstrates a plausible pathway for elaborating the this compound core into more complex fused heterocyclic systems.

Thiazole (B1198619) Formation: Another synthetic route involves the reaction of the amino group with reagents that can build a thiazole ring. For example, domino alkylation-cyclization reactions using propargyl bromides and thiourea (B124793) are known to produce 2-aminothiazoles. organic-chemistry.org By analogy, the amino group of this compound could potentially be derivatized and cyclized to append a thiazole ring to the molecule.

The chemical transformations available for this compound provide a versatile platform for creating a diverse range of derivatives. The ability to modify the benzamide linkage, selectively substitute the aromatic rings, and construct new heterocyclic systems makes this compound a valuable scaffold for further chemical exploration.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. For 4-amino-N-(3-methoxyphenyl)benzamide, the spectrum is predicted to show distinct signals for the aromatic protons, the amide proton, the amino protons, and the methoxy (B1213986) protons.

The protons on the 4-aminobenzoyl ring are expected to appear as two distinct doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the 3-methoxyphenyl (B12655295) ring would present a more complex pattern of four signals due to their unique electronic environments. The amide (N-H) proton is anticipated to appear as a singlet, typically in the downfield region. The amino (NH₂) protons would also likely appear as a broad singlet, and the methoxy (OCH₃) protons would be a sharp singlet in the upfield region.

Table 1: Predicted ¹H NMR Data for this compound (Predicted for a standard solvent like DMSO-d₆)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Amide N-H | ~9.9 - 10.2 | Singlet | - | 1H |

| Aromatic H (aminobenzoyl) | ~7.7 - 7.8 | Doublet | ~8-9 | 2H |

| Aromatic H (methoxyphenyl) | ~7.3 - 7.4 | Singlet (or narrow triplet) | - | 1H |

| Aromatic H (methoxyphenyl) | ~7.2 - 7.3 | Triplet | ~8 | 1H |

| Aromatic H (methoxyphenyl) | ~6.9 - 7.0 | Doublet of doublets | ~8, 2 | 1H |

| Aromatic H (aminobenzoyl) | ~6.6 - 6.7 | Doublet | ~8-9 | 2H |

| Aromatic H (methoxyphenyl) | ~6.6 - 6.7 | Doublet of doublets | ~8, 2 | 1H |

| Amino NH₂ | ~5.8 - 6.0 | Broad Singlet | - | 2H |

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.

¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. Given the asymmetry of this compound, a total of 14 distinct signals are expected: one for the carbonyl carbon, twelve for the aromatic carbons (as they are all chemically non-equivalent), and one for the methoxy carbon. The carbonyl carbon signal is characteristically found furthest downfield.

Table 2: Predicted ¹³C NMR Data for this compound (Predicted for a standard solvent like DMSO-d₆)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl C=O | ~165 - 167 |

| Aromatic C-O (methoxyphenyl) | ~159 - 161 |

| Aromatic C-N (aminobenzoyl) | ~152 - 154 |

| Aromatic C-N (methoxyphenyl) | ~140 - 141 |

| Aromatic CH (aminobenzoyl) | ~129 - 130 |

| Aromatic C (aminobenzoyl) | ~122 - 124 |

| Aromatic CH (methoxyphenyl) | ~129 - 130 |

| Aromatic CH (aminobenzoyl) | ~113 - 114 |

| Aromatic CH (methoxyphenyl) | ~111 - 112 |

| Aromatic CH (methoxyphenyl) | ~107 - 108 |

| Aromatic CH (methoxyphenyl) | ~104 - 105 |

Note: Predicted chemical shifts are estimates.

To unambiguously assign all proton and carbon signals, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically separated by two or three bonds. It would be crucial for confirming the connectivity of protons within each of the two aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atoms they are attached to. It would be used to assign the signals of the protonated aromatic carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns.

HRMS is used to determine the precise molecular formula of a compound by measuring its mass with very high accuracy (typically to four or five decimal places). For this compound (C₁₄H₁₄N₂O₂), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value to confirm the elemental composition.

Table 3: Predicted HRMS Data for this compound

| Molecular Formula | Ion | Calculated Exact Mass [M+H]⁺ |

|---|

Tandem mass spectrometry (MS/MS) involves selecting a specific ion (the precursor ion, such as the protonated molecule [M+H]⁺) and subjecting it to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions are then analyzed. This technique provides definitive structural confirmation by revealing how the molecule breaks apart.

For this compound, the most likely point of fragmentation would be the amide bond. Key predicted fragments would include:

A fragment corresponding to the 4-aminobenzoyl cation (m/z ≈ 120), resulting from cleavage of the amide C-N bond.

A fragment corresponding to the protonated 3-methoxyaniline (m/z ≈ 124), also from cleavage of the amide bond.

Further fragmentation of the 4-aminobenzoyl cation could lead to the loss of carbon monoxide (CO), yielding a 4-aminophenyl cation (m/z ≈ 92).

These characteristic fragmentation patterns would provide conclusive evidence for the identity and structure of the compound.

Infrared Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its constituent functional groups.

The presence of the primary amine (-NH₂) group is typically indicated by a pair of medium to weak absorption bands in the 3500-3300 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. The secondary amide N-H group usually shows a single, sharp absorption band around 3300 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide group (Amide I band) is one of the most intense and characteristic absorptions, appearing in the region of 1680-1630 cm⁻¹. The Amide II band, which arises from N-H bending and C-N stretching vibrations, is expected between 1570 and 1515 cm⁻¹.

Aromatic C-H stretching vibrations are typically observed as a group of weaker bands above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings usually give rise to several bands in the 1600-1450 cm⁻¹ region. Furthermore, the characteristic C-O stretching of the methoxy group is expected to produce a strong absorption band in the 1250-1000 cm⁻¹ range. The positions of these bands can be influenced by the electronic environment and potential hydrogen bonding within the molecule.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (Ar-NH₂) | N-H Stretch (Asymmetric & Symmetric) | 3500 - 3300 | Medium - Weak |

| Secondary Amide (-CO-NH-) | N-H Stretch | ~3300 | Sharp, Medium |

| Aromatic C-H | C-H Stretch | >3000 | Weak |

| Amide Carbonyl (Amide I) | C=O Stretch | 1680 - 1630 | Strong |

| Amide (Amide II) | N-H Bend & C-N Stretch | 1570 - 1515 | Medium - Strong |

| Aromatic Rings | C=C Stretch | 1600 - 1450 | Medium - Weak |

| Methoxy Group | C-O Stretch | 1250 - 1000 | Strong |

Single Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

Table 2: Hypothetical Crystallographic Data for this compound Based on Analogous Structures

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pbca |

| a (Å) | 5 - 15 |

| b (Å) | 7 - 20 |

| c (Å) | 10 - 30 |

| α (°) | 90 |

| β (°) | 90 - 110 |

| γ (°) | 90 |

| Volume (ų) | 1000 - 2500 |

| Z (molecules per unit cell) | 4 or 8 |

Elemental Analysis (CHN) for Purity and Composition Verification

Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample. This method provides a crucial verification of the compound's empirical formula and is a key indicator of its purity. For this compound, with the molecular formula C₁₄H₁₄N₂O₂, the theoretical elemental composition can be calculated based on its atomic weights.

The experimental values obtained from CHN analysis are then compared to these theoretical percentages. A close agreement between the experimental and calculated values, typically within a ±0.4% margin, provides strong evidence for the correct elemental composition and high purity of the synthesized compound.

**Table 3: Elemental Composition of this compound (C₁₄H₁₄N₂O₂) **

| Element | Theoretical (%) | Experimental (%) |

|---|---|---|

| Carbon (C) | 69.41 | (Value to be determined) |

| Hydrogen (H) | 5.83 | (Value to be determined) |

| Nitrogen (N) | 11.56 | (Value to be determined) |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. By calculating the electron density, DFT can accurately predict a wide range of molecular characteristics. For benzamide (B126) derivatives, DFT calculations, often using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with a basis set like 6-311++G(d,p), are employed to elucidate their geometric and electronic properties. indexcopernicus.comias.ac.in

The electronic properties of a molecule are fundamental to understanding its reactivity and stability. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability; a smaller gap suggests higher reactivity as less energy is required to excite an electron to a higher energy state. researchgate.net For related benzamide structures, the calculated HOMO and LUMO energies confirm that charge transfer occurs within the molecule. indexcopernicus.com

From these frontier molecular orbital energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.net These descriptors provide a theoretical basis for predicting how the molecule will interact with other chemical species.

Table 1: Key Quantum Chemical Reactivity Descriptors

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |

This table outlines the common reactivity descriptors derived from HOMO and LUMO energies, which are standard outputs of DFT calculations used to characterize the reactivity of molecules like 4-amino-N-(3-methoxyphenyl)benzamide.

Analysis of the molecular electrostatic potential (MEP) map is another crucial aspect of electronic structure analysis. The MEP map visualizes the charge distribution on the molecule's surface, identifying positive (electron-poor) and negative (electron-rich) regions. indexcopernicus.com Negative regions, typically found around electronegative atoms like oxygen and nitrogen, are susceptible to electrophilic attack, while positive regions are prone to nucleophilic attack. indexcopernicus.comresearchgate.net

The three-dimensional structure of this compound is not rigid; rotation around single bonds can lead to different spatial arrangements known as conformers or isomers. Conformational analysis using DFT helps identify the most stable conformers by calculating their relative energies. researchgate.net The geometry of the molecule is optimized to find the structure with the minimum energy. indexcopernicus.com

Studies on related benzamide isomers reveal that the central amide segment is often nearly linear. jst.go.jp The orientation of the methoxyphenyl group relative to the benzamide core is a key determinant of conformational stability. Different isomers (ortho, meta, para) of related methoxyphenyl compounds have been studied to determine their optimized geometrical parameters and relative stabilities. researchgate.net For this compound, theoretical calculations would focus on the rotational barriers around the C-N amide bond and the bonds connecting the phenyl rings to the amide group to identify the global minimum energy conformation.

DFT calculations are highly effective in predicting various spectroscopic properties, which can then be compared with experimental data for validation of the computed structure. nih.gov

Vibrational Frequencies (FT-IR and Raman): Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of the molecule. The calculated frequencies correspond to specific vibrational modes, such as stretching, bending, and torsional motions of the atoms. nih.gov These theoretical spectra are invaluable for assigning the bands observed in experimental spectra. nih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of 1H and 13C NMR chemical shifts. nih.govresearchgate.net Comparing these calculated shifts with experimental values serves as a stringent test of the accuracy of the computed molecular geometry. researchgate.net

Electronic Transitions (UV-Vis): Time-dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra, predicting the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often involving the HOMO and LUMO. nih.gov This analysis helps to understand the electronic structure and the nature of charge transfer within the molecule.

Molecular Docking and Dynamics Simulations

To investigate the potential biological activity of this compound, molecular docking and dynamics simulations are employed. These computational techniques predict how the molecule might interact with a biological target, such as a protein or enzyme. researchgate.net

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). jst.go.jpnih.gov Benzamide derivatives have been studied as potential inhibitors of various protein kinases, which are crucial targets in cancer therapy. nih.govscirp.org

The process involves placing the this compound structure into the active site of a target protein. Docking algorithms then explore various binding poses and score them based on factors like intermolecular forces, including:

Hydrogen bonds

Hydrophobic interactions

Van der Waals forces

Electrostatic interactions

For example, in studies of similar benzamide-based kinase inhibitors, hydrogen bonds frequently form between the amide group's N-H or C=O and amino acid residues like Aspartate (Asp) and Threonine (Thr) in the protein's active site. nih.gov The amino group and the methoxy (B1213986) oxygen of the target compound could also serve as key hydrogen bond donors or acceptors. jst.go.jp

Docking simulations generate multiple possible binding modes, each with a corresponding binding energy or score. ekb.eg The binding affinity, often expressed as a negative value in kcal/mol, estimates the strength of the interaction between the ligand and the protein. A lower binding energy generally indicates a more stable and favorable protein-ligand complex. nih.govresearchgate.net

Table 2: Example of Docking Results for a Benzamide Derivative with a Protein Kinase Target

| Binding Mode | Binding Affinity (kcal/mol) | Interacting Residues | Key Interactions |

|---|---|---|---|

| 1 | -8.5 | THR-315, ASP-381, ILE-360 | Hydrogen bond with THR-315 hydroxyl; Hydrogen bond with ASP-381 amide |

| 2 | -8.2 | LEU-293, PHE-382 | Hydrophobic interaction with LEU-293; π-π stacking with PHE-382 |

This table is a hypothetical representation based on typical docking results for benzamide-based kinase inhibitors, illustrating how binding affinity and specific molecular interactions are reported. nih.govnih.gov

Following docking, molecular dynamics (MD) simulations can be performed to validate the stability of the predicted binding pose. researchgate.netscirp.org MD simulations model the movement of every atom in the protein-ligand complex over time, providing insights into the dynamic behavior and stability of the interactions observed in the static docking pose. nih.gov This helps to confirm whether the predicted binding mode is maintained in a more realistic, dynamic environment.

Dynamic Behavior and Conformational Changes in Biological Systems

There are no available molecular dynamics (MD) simulation studies that have investigated the dynamic behavior of this compound within a biological system, such as the active site of an enzyme or the binding pocket of a receptor. Consequently, there is no data on its conformational stability, key interactions with biological macromolecules over time, or analyses like Root Mean Square Deviation (RMSD) or Root Mean Square Fluctuation (RMSF) to report.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No QSAR studies have been published that use this compound as a parent compound or scaffold. Such studies would typically involve creating a series of chemical analogs, testing their biological activity, and then developing a mathematical model correlating their structural features with their activity. Without such a study, there are no QSAR models, descriptor data, or statistical validation parameters to present in a data table.

In Silico Screening and Virtual Library Design

There is no documented research where this compound has been used as a basis for in silico screening or the design of a virtual combinatorial library. This type of research would involve using the compound's structure to screen for similar molecules with potential biological activity or to computationally generate a library of derivatives for further virtual testing. As no such work has been published, there are no findings on potential "hit" compounds or the characteristics of a designed virtual library to discuss.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Impact of Substituents on Biological Activity and Selectivity

The biological activity of benzamide (B126) derivatives is highly sensitive to the nature and position of substituents on the aromatic rings. These modifications can alter the molecule's interaction with biological targets, thereby influencing its efficacy and selectivity.

The activity profile of N-phenylbenzamide scaffolds is profoundly influenced by the substituents on both the benzamide (A-ring) and the N-phenyl (B-ring) moieties. In the case of 4-amino-N-(3-methoxyphenyl)benzamide, the 4-amino group on the A-ring and the 3-methoxy group on the B-ring are key determinants of its biological function.

Generally, the amino group at the para-position of the benzamide ring is critical. Studies on related N-(2-aminophenyl)-benzamide derivatives as histone deacetylase (HDAC) inhibitors have shown that the presence of the amino group is often essential for activity, participating in key interactions within the enzyme's binding pocket. nih.gov Its replacement or shift to other positions can lead to a significant loss of potency. mdpi.com

On the N-phenyl ring, the position of the methoxy (B1213986) group is crucial. The meta-position, as seen in this compound, influences the electronic properties and conformational preferences of the ring. Research on other benzamides has shown that substituents on this ring can modulate target selectivity and potency. For instance, in a series of benzamide inhibitors of Mycobacterium tuberculosis, substitutions at the C-5 position of the benzamide core with heterocyclic aromatic rings like furan (B31954) or thiophene (B33073) resulted in excellent potency. acs.org This suggests that the electronic and steric profile of substituents on the aromatic rings is a key factor in optimizing biological activity. For example, electron-donating groups, such as the methoxy group, can enhance the binding affinity to target proteins. rsc.org

The following table summarizes the general effects of aromatic substituents on the activity of benzamide analogs, based on findings from related compound series.

| Substituent Position | Type of Substituent | General Effect on Activity |

| Benzamide Ring (A-ring) | 4-Amino | Often essential for target binding; removal can lead to loss of activity. nih.govmdpi.com |

| Benzamide Ring (A-ring) | Heterocyclic groups (e.g., furan, thiophene) | Can significantly enhance potency. acs.org |

| N-Phenyl Ring (B-ring) | Methoxy (electron-donating) | Can increase binding affinity and modulate selectivity. rsc.org |

| N-Phenyl Ring (B-ring) | Halogens (electron-withdrawing) | Can alter electronic properties and influence interactions. |

This table is illustrative, drawing principles from SAR studies on related benzamide derivatives.

Modification of the core functional groups—the primary amine, the methoxy ether, and the central amide linker—can dramatically alter the compound's properties.

Amide Bond Bioisosteres: The amide bond is susceptible to enzymatic cleavage in vivo, which can limit bioavailability. Replacing it with bioisosteres (groups with similar physical or chemical properties) is a common strategy to improve metabolic stability. cambridgemedchemconsulting.com Common bioisosteric replacements for the amide group include:

Thioamides: Replacing the carbonyl oxygen with sulfur. This alters the hydrogen bonding capability, as thioamides are better hydrogen bond donors but weaker acceptors. hyphadiscovery.com

Triazoles: These five-membered heterocyclic rings can mimic the geometry and hydrogen bonding characteristics of the amide bond while being resistant to hydrolysis. cambridgemedchemconsulting.comnih.govdrughunter.com

Trifluoroethylamines: This group can mimic the carbonyl group and enhance metabolic stability. hyphadiscovery.comdrughunter.com

Amino and Methoxy Group Modifications: The 4-amino group is a key hydrogen bond donor. Its modification, for example, through acylation or alkylation, can impact target binding. In studies of aminoglycoside antibiotics, modifications to amino groups had unpredictable effects on activity, demonstrating the context-dependent nature of such changes. nih.gov Similarly, the 3-methoxy group can be altered. Demethylation to a hydroxyl group would introduce a hydrogen bond donor, potentially forming new interactions with a target receptor. Conversely, increasing the size of the alkyl group (e.g., to an ethoxy group) could introduce steric hindrance or enhance lipophilicity.

The table below illustrates potential outcomes from functional group modifications.

| Original Group | Modification/Bioisostere | Potential Impact |

| Amide (-CONH-) | Thioamide (-CSNH-) | Increased metabolic stability; altered H-bonding. hyphadiscovery.com |

| Amide (-CONH-) | 1,2,3-Triazole | Improved metabolic stability; mimics amide geometry. cambridgemedchemconsulting.comnih.govdrughunter.com |

| 4-Amino (-NH₂) | Acetylamino (-NHCOCH₃) | Reduced basicity; altered H-bond donor capacity. |

| 3-Methoxy (-OCH₃) | 3-Hydroxy (-OH) | Increased polarity; adds H-bond donor capability. |

This table presents hypothetical modifications based on established medicinal chemistry principles.

Positional Isomer Effects on Molecular Interactions and Bioactivity

The specific placement of the amino and methoxy substituents is critical. Shifting these groups to different positions on the aromatic rings (positional isomerism) would significantly affect the molecule's three-dimensional shape, electronic distribution, and intermolecular interactions.

A study on the three positional isomers of N-(4-methoxyphenyl)-nitrobenzenesulfonamide provides a relevant parallel. It was found that while bond lengths and angles were similar across the isomers, the C-S-N-C torsion angles were significantly different. This led to different orientations of the phenyl rings and distinct intermolecular hydrogen bonding patterns in the crystal structures. mdpi.com

Applying this principle to this compound:

Amino Group Position: Shifting the amino group on the benzamide ring from the para (4) to the meta (3) or ortho (2) position would drastically change its ability to form hydrogen bonds with a target. An ortho-amino group could potentially form an intramolecular hydrogen bond with the amide oxygen, which would rigidify the structure and alter its interaction with external partners. mdpi.com

These structural changes directly impact bioactivity by altering how the molecule fits into a binding site and which intermolecular forces it can form.

| Isomer of this compound | Potential Structural Effect | Likely Impact on Bioactivity |

| N-(2-methoxyphenyl) analog | Steric hindrance may restrict ring rotation; potential for intramolecular H-bond. nih.gov | Altered conformational preference could increase or decrease binding affinity. |

| N-(4-methoxyphenyl) analog | Increased molecular symmetry. | May affect crystal packing, solubility, and receptor fit. |

| 3-amino-N-(3-methoxyphenyl)benzamide | Different vector for H-bond donation. | Likely reduced activity if the 4-amino position is critical for binding. |

| 2-amino-N-(3-methoxyphenyl)benzamide | Potential for intramolecular H-bond with amide oxygen. mdpi.com | Rigidification may pre-organize the molecule for binding or prevent adoption of the required bioactive conformation. |

This table outlines predicted effects based on principles observed in related molecular systems.

Conformational Flexibility and Rigidity in SAR

The conformation of N-arylbenzamides is largely defined by the torsion angles between the aromatic rings and the central amide plane. The amide bond itself has a high rotational barrier, but rotation around the C-C and C-N single bonds allows the aromatic rings to adopt various orientations. nih.gov This conformational flexibility allows the molecule to adapt its shape to fit a binding site, but this can come at an entropic cost. nih.gov

In many benzamide-type inhibitors, a certain degree of rigidity or a preference for a specific conformation is beneficial for activity. This can be achieved by introducing substituents that create steric hindrance or form intramolecular hydrogen bonds. For example, an ortho-substituent on either ring can restrict rotation. nih.gov The presence of an intramolecular hydrogen bond can lock the molecule into a more planar and rigid conformation, which can reduce the entropic penalty upon binding and enhance affinity. nih.govresearchgate.net

For this compound, the flexibility is mainly determined by the rotation of the two rings relative to the amide linker. The meta-methoxy group offers less steric hindrance than an ortho-substituent would, allowing for greater conformational freedom compared to an ortho-isomer. nih.gov The lack of strong intramolecular hydrogen bonding opportunities in the ground state suggests the molecule is relatively flexible.

Modulation of Lipophilicity and Hydrogen Bonding Capacity

Lipophilicity (logP) and hydrogen bonding capacity are key physicochemical properties that govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

Hydrogen Bonding: The this compound molecule has several sites for hydrogen bonding. The amide N-H and the primary amine (-NH₂) act as hydrogen bond donors, while the amide carbonyl oxygen, the ether oxygen of the methoxy group, and the nitrogen of the amino group can act as acceptors. The capacity to form these bonds is essential for molecular recognition by target proteins. mdpi.com

Introducing lipophilic groups (e.g., alkyl or halogen) on the aromatic rings would increase logP.

Adding polar or hydrogen-bonding groups (e.g., hydroxyl) would decrease logP.

Intramolecular hydrogen bonds (IMHBs) can also significantly modulate lipophilicity. By masking polar groups, an IMHB can reduce interaction with water and increase the molecule's apparent lipophilicity, which can improve cell membrane permeability. nih.govresearchgate.net For instance, a hydroxyl group ortho to the amide could form an IMHB with the carbonyl oxygen, effectively "hiding" both polar groups and increasing lipophilicity. nih.gov

| Modification to Core Structure | Effect on Hydrogen Bonding | Effect on Lipophilicity (logP) |

| Addition of a hydroxyl group | Increases H-bond donor/acceptor count | Decreases |

| Addition of an alkyl chain | No change | Increases |

| Formation of an intramolecular H-bond | Masks H-bond donor/acceptor sites | Increases nih.govresearchgate.net |

| Replacement of -OCH₃ with -OH | Adds H-bond donor capability | Decreases |

This table summarizes general trends in physicochemical properties upon structural modification.

Biological Activities and Pharmacological Investigations

Anticancer and Antiproliferative Research

Investigation of Apoptotic Pathways and Cell Cycle Modulation

The induction of apoptosis (programmed cell death) and modulation of the cell cycle are key mechanisms for anticancer agents. Studies on various N-substituted benzamides have revealed significant activity in these areas.

Research has shown that certain N-substituted benzamides, such as 3-chloroprocainamide (3CPA), can induce apoptosis in hematopoietic cell lines, including murine pre-B-cells and human promyelocytic leukemia cells. nih.gov The apoptotic pathway for these compounds appears to be initiated through the disruption of the mitochondrial membrane, leading to the release of cytochrome c into the cytosol. nih.gov This event subsequently activates caspase-9, a critical initiator caspase in the intrinsic apoptotic pathway. nih.gov

In addition to inducing apoptosis, these benzamide (B126) derivatives can modulate the cell cycle. A distinct G2/M cell cycle block has been observed in cells treated with 3CPA, an event that occurs prior to the onset of apoptosis. nih.gov Similarly, other benzamide-containing molecules have demonstrated an ability to influence cell cycle progression. For instance, the resveratrol (B1683913) analog N-(4-methoxyphenyl)-3,5-dimethoxybenzamide (MPDB) was found to cause G2/M phase cell cycle arrest in HeLa human cervical cancer cells. colab.ws Other research has noted that certain benzamides can potentiate the G2/M arrest induced by established chemotherapy agents like paclitaxel. nih.gov Furthermore, novel 4-methylbenzamide (B193301) derivatives have been shown to dose-dependently induce both apoptosis and cell cycle arrest at the G2/M phase in cancer cells. nih.gov

Table 1: Effects of Benzamide Derivatives on Apoptosis and Cell Cycle| Compound | Effect | Mechanism/Observation | Cell Line(s) | Source |

|---|---|---|---|---|

| 3-Chloroprocainamide (3CPA) | Apoptosis Induction & G2/M Arrest | Cytochrome c release, Caspase-9 activation | 70Z/3 (murine pre-B), HL60 (human promyelocytic leukemia) | nih.gov |

| N-(4-methoxyphenyl)-3,5-dimethoxybenzamide (MPDB) | G2/M Arrest & Apoptosis | Involves ATM/ATR signaling pathway | HeLa (human cervical cancer) | colab.ws |

| 4-Methylbenzamide derivatives | Apoptosis Induction & G2/M Arrest | Dose-dependent prevention of cell division | OKP-GS (oral cancer) | nih.gov |

| 4-chloro-N-(3-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenyl)benzamide (C-4) | Potentiation of G2/M Arrest | Enhances effect of paclitaxel | KBV20C (multidrug-resistant cancer) | nih.gov |

Mechanisms of Action in Tumor Cell Growth Inhibition

The ability of benzamide derivatives to inhibit tumor growth stems from several mechanisms, including the induction of apoptosis and cell cycle arrest as previously discussed. nih.gov Beyond these effects, specific analogues have shown efficacy through other pathways.

One analogue, 4-amino-N-(2'-aminophenyl)benzamide (GOE1734), demonstrated notable therapeutic efficacy against slowly proliferating tumors. nih.gov This compound was effective in inhibiting growth in models of osteosarcoma, primary mammary carcinoma, and colorectal adenocarcinoma. nih.gov Its mechanism is associated with DNA-DNA crosslinking activity, a hallmark of many alkylating-like chemotherapy agents. nih.gov In contrast, it was found to be ineffective against rapidly growing tumors such as Yoshida sarcoma and Walker 256 carcinosarcoma. nih.gov

Another key mechanism for cancer therapy is the inhibition of protein kinases, which are crucial for cell signaling and growth. A series of novel 4-methylbenzamide derivatives containing substituted purines were investigated as potential protein kinase inhibitors. nih.gov Certain compounds in this series showed inhibitory activity against platelet-derived growth factor receptors (PDGFRα and PDGFRβ), which play a role in tumor angiogenesis and proliferation. nih.gov

Other Potential Pharmacological Modulations

Anti-inflammatory Effects

Several N-substituted benzamides have been identified as having potent anti-inflammatory properties. nih.govnih.gov The mechanism of action is linked to the inhibition of the transcription factor NF-κB (nuclear factor kappa B). nih.govnih.gov NF-κB is a central regulator of the inflammatory response, and its inhibition prevents the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). nih.gov

Studies involving the benzamides metoclopramide (B1676508) (MCA) and 3-chloroprocainamide (3CPA) have shown a dose-dependent inhibition of TNF-α production in mice following stimulation with lipopolysaccharide. nih.gov This activity underscores the potential for benzamide structures to serve as a scaffold for the development of novel anti-inflammatory agents. nih.gov

Antioxidant Activity

Oxidative stress is implicated in a wide range of diseases, and compounds with antioxidant activity can help mitigate cellular damage. Various benzamide derivatives have been evaluated for their ability to scavenge free radicals.

In one study, a series of derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide were synthesized and tested for their antioxidant capacity using the DPPH radical scavenging method. nih.gov Notably, some of the synthesized compounds exhibited antioxidant activity approximately 1.4 times higher than that of the well-known antioxidant ascorbic acid. nih.gov Research on other classes, such as novel hydroxy-substituted N-benzimidazole benzamides, also identified compounds with significantly improved antioxidative activity compared to the standard butylated hydroxytoluene (BHT). mdpi.com The antioxidant potency of these molecules can be influenced by the nature and position of substituents on the aromatic rings. researchgate.net

Antiviral Properties

The benzamide scaffold has also been explored for its potential in developing antiviral agents. Research has identified N-phenyl benzamides that are effective against enteroviruses, a group of viruses that includes Coxsackievirus. nih.gov

Two N-phenyl benzamides, designated CL212 and CL213, were found to be potent inhibitors of Coxsackievirus A9 (CVA9). nih.gov The primary mechanism of action appears to be direct binding to the viral capsid. This interaction is thought to stabilize the virion, thereby preventing the uncoating process that is necessary for the release of the viral genome into the host cell. nih.gov Other research efforts have focused on designing benzamide derivatives to inhibit viral deubiquitinase (DUB) enzymes, which are essential for the replication of viruses such as Adenovirus, HSV-1, and coronaviruses. researchgate.net

Table 2: Antiviral Activity of Benzamide Derivatives| Compound Class | Example Compound(s) | Target Virus | Proposed Mechanism | Source |

|---|---|---|---|---|

| N-phenyl benzamides | CL212, CL213 | Coxsackievirus A9 (CVA9) | Capsid binder, prevents uncoating | nih.gov |

| 4-(2-nitrophenoxy)benzamides | Various derivatives | Adenovirus, HSV-1, Coxsackievirus | Inhibition of viral deubiquitinase (DUB) enzymes | researchgate.net |

Receptor Antagonism or Agonism (e.g., histamine (B1213489), dopamine (B1211576) receptors)

The benzamide structure is a common feature in many pharmacologically active compounds that target central nervous system (CNS) receptors. For example, many histamine H3 receptor (H3R) antagonists and inverse agonists, which are being investigated for cognitive and psychiatric disorders, incorporate this chemical moiety. nih.gov These agents can modulate the release of various neurotransmitters, including histamine and dopamine. nih.gov The interaction between histamine H3 and dopamine D2 receptors is of particular interest in neuropharmacology. While direct studies on 4-amino-N-(3-methoxyphenyl)benzamide are not available, its structure is consistent with scaffolds known to interact with such CNS receptors. nih.gov

Molecular Mechanisms of Action and Target Identification

Elucidation of Specific Molecular Targets (Enzymes, Receptors, Proteins)

While direct studies on 4-amino-N-(3-methoxyphenyl)benzamide are limited, research on the broader class of benzamide (B126) derivatives points to several potential molecular targets. These compounds have shown affinity for a range of proteins, including enzymes and receptors.

One significant area of investigation for benzamide-containing molecules is their activity as tyrosine kinase inhibitors . A study on novel 4-(arylaminomethyl)benzamide derivatives demonstrated potent inhibitory activity against several receptor tyrosine kinases, such as EGFR, HER-2, HER-4, IGF1R, InsR, KDR, PDGFRa, and PDGFRb. nih.gov This suggests that this compound could potentially target these enzymes, which are crucial in cellular signaling pathways controlling growth and proliferation. nih.gov

Furthermore, analogues of benzamides have been identified as selective ligands for dopamine (B1211576) receptors . For instance, 4-(dimethylamino)-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)benzamide has a high affinity and selectivity for the dopamine D3 receptor over the D2 receptor. nih.gov This indicates that the benzamide scaffold can be adapted to target specific G-protein coupled receptors involved in neurotransmission.

Compounds with a similar sulfonamide group, which is related to the amide group in the target compound, have been shown to act as carbonic anhydrase inhibitors . mdpi.comresearchgate.net This class of enzymes is involved in various physiological processes, including pH regulation and fluid balance.

The table below summarizes potential protein targets for benzamide derivatives based on studies of analogous compounds.

| Target Class | Specific Examples | Potential Function of this compound |

| Tyrosine Kinases | EGFR, HER-2, KDR, PDGFR | Inhibition of cellular signaling pathways |

| Dopamine Receptors | D3 Receptor | Modulation of dopaminergic neurotransmission |

| Carbonic Anhydrases | CA I, II, VI, VII, XII, XIII | Alteration of physiological pH and ion transport |

Ligand Binding Site Characterization (e.g., active site, allosteric sites)

The characterization of ligand binding sites provides insight into how this compound might interact with its molecular targets. Molecular docking and structural studies of related benzamides have revealed specific interactions within protein binding pockets.

In the case of tyrosine kinase inhibition, the benzamide moiety has been shown to occupy a specific pocket in the enzyme's active site. For example, in the T315I-mutant of the Abl kinase, the benzamide portion of a 4-(aminomethyl)benzamide (B1271630) derivative packs against the Leu-293 residue. nih.gov This interaction is crucial for the compound's inhibitory activity.

Benzamide derivatives can also function as allosteric modulators , binding to sites distinct from the primary (orthosteric) active site. A study on the mGlu5 receptor identified a benzamide compound, CDPPB, as a positive allosteric modulator that primarily modifies the apparent affinity of the orthosteric agonist. nih.gov This suggests that this compound could potentially bind to allosteric sites on receptors, thereby modulating their activity without directly competing with the endogenous ligand.

For selective inhibition of COX-2, studies on related sulfonamide-containing compounds have highlighted the importance of specific amino acid residues, such as His-386, His-388, His-214, and His-20, within the active site. nih.gov

Role of Hydrogen Bonding and Other Non-Covalent Interactions in Molecular Recognition

The binding of this compound to its molecular targets is governed by a network of non-covalent interactions. nih.govnih.govresearchgate.netkinampark.com These interactions, while individually weak, collectively contribute to the stability and specificity of the ligand-protein complex.

Hydrogen bonds are a critical component of molecular recognition for benzamide and sulfonamide compounds. researchgate.netresearchgate.net In crystalline benzamide, extensive intermolecular N–H···O hydrogen bonds are observed. researchgate.net Theoretical studies on 3-amino-4-methoxy benzamide have also confirmed the presence of intramolecular hydrogen bonding. ias.ac.in In the context of protein binding, the carbonyl group of the benzamide moiety of a 4-(arylaminomethyl)benzamide derivative was found to form a hydrogen bond with the amide group of an Asp-381 residue in the active site of a tyrosine kinase. nih.gov Similarly, studies on N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives consistently show the presence of N–H···O hydrogen bonds. mdpi.com

Other non-covalent interactions that are likely to play a role include:

Hydrophobic interactions: The phenyl and methoxyphenyl rings of the molecule can interact with non-polar amino acid residues in the binding pocket. kinampark.comresearchgate.net

π-π stacking: The aromatic rings of the compound can engage in stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

The table below outlines the key non-covalent interactions that likely contribute to the molecular recognition of this compound.

| Type of Interaction | Potential Interacting Groups on the Compound | Potential Interacting Groups on the Target Protein |

| Hydrogen Bonding | Amine (-NH2), Amide (-C=O, -NH-) | Aspartate, Glutamate, Serine, Threonine, Histidine |

| Hydrophobic Interactions | Phenyl ring, Methoxyphenyl ring | Leucine, Isoleucine, Valine, Alanine |

| π-π Stacking | Phenyl ring, Methoxyphenyl ring | Phenylalanine, Tyrosine, Tryptophan |

| Van der Waals Forces | Entire molecule | All atoms in the binding site |

Involvement in Specific Biochemical and Cellular Pathways (e.g., DNA methylation, incretin (B1656795) inactivation)

Based on its potential molecular targets, this compound may be involved in several key biochemical and cellular pathways.

If the compound acts as a tyrosine kinase inhibitor, it would likely interfere with signal transduction pathways that are fundamental to cell cycle control, proliferation, differentiation, and apoptosis. nih.gov By blocking the activity of kinases like EGFR or PDGFR, it could disrupt the downstream signaling cascades that are often hyperactive in various diseases.

Should the compound target dopamine receptors, it would be implicated in dopaminergic signaling pathways within the central nervous system. nih.gov These pathways are crucial for regulating motor control, motivation, reward, and cognitive function.

While there is no direct evidence linking this compound to DNA methylation or incretin inactivation, some small molecules have been shown to interact with DNA-related processes. For example, certain compounds can bind to the minor groove of DNA and displace proteins essential for DNA function, thereby affecting the cell cycle. researchgate.net

Cellular Uptake and Intracellular Localization Studies

Specific studies on the cellular uptake and intracellular localization of this compound are not extensively documented. However, as a relatively small and moderately lipophilic molecule, it is likely to cross cellular membranes through passive diffusion .

The general mechanisms for the cellular uptake of small molecules can also include various forms of endocytosis, such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. dovepress.comnih.govnih.govresearchgate.netrsc.org The specific pathway is often dependent on the physicochemical properties of the compound and the cell type. dovepress.com

Applications in Medicinal Chemistry and Drug Discovery

Utilization as a Versatile Synthetic Building Block

The 4-amino-N-(3-methoxyphenyl)benzamide structure is a versatile synthetic building block due to its distinct functional groups that allow for a variety of chemical modifications. The primary aromatic amine (the 4-amino group) is a key reactive site, readily undergoing reactions such as acylation, alkylation, and diazotization, which allows for the straightforward introduction of diverse substituents. This reactivity is fundamental to its role as a precursor in multi-step syntheses.

For instance, the general aminobenzamide framework is used to create more complex molecules. A series of new 2-aminobenzamide (B116534) derivatives have been synthesized in high yields starting from isatoic anhydride (B1165640), demonstrating the utility of the aminobenzamide core in building larger chemical entities. researchgate.netmdpi.com In these syntheses, the amine group acts as a nucleophile to open the anhydride ring, initiating a sequence that leads to the final decorated benzamide (B126) structure. mdpi.com Similarly, the synthesis of intermediates for pigments and other functional molecules often relies on the aminobenzamide scaffold, highlighting its adaptability in different synthetic pathways. solubilityofthings.com The stability of the central amide bond, coupled with the reactivity of the peripheral amino group and aromatic rings, provides chemists with a reliable platform for constructing complex molecular architectures.

Design and Synthesis of Novel Bioactive Analogs and Derivatives

The 4-aminobenzamide (B1265587) scaffold is a proven template for the design and synthesis of novel bioactive compounds. Researchers have successfully generated extensive libraries of derivatives by modifying this core structure to target various biological pathways.

A notable example is the development of N-substituted aminobenzamide derivatives as inhibitors of the dipeptidyl peptidase-IV (DPP-IV) enzyme, a key target in managing type 2 diabetes. nih.gov Starting with a lead compound that showed modest inhibitory effect, a large series of 69 novel compounds based on the N-aminobenzamide scaffold were synthesized and evaluated. nih.gov This work demonstrated that modifications on the scaffold could significantly influence activity, with several derivatives showing improved inhibition of the DPP-IV enzyme compared to reference compounds. nih.gov

In another area, 2-aminobenzamide derivatives have been synthesized and evaluated for their potential as antimicrobial agents. mdpi.com A series of ten new compounds were created from isatoic anhydride and various amines, with subsequent testing against multiple bacterial and fungal strains. researchgate.netmdpi.com One derivative, in particular, exhibited excellent antifungal activity against Aspergillus fumigatus, proving more potent than the standard drug Clotrimazole, and also showed significant antibacterial effects. researchgate.net

These studies underscore the value of the aminobenzamide core in generating diverse molecules with a range of biological activities, as summarized in the table below.

| Scaffold | Derivative Example | Target/Application | Key Finding |

| N-aminobenzamide | N-(4-chlorophenyl)-3-(2-oxo-2-phenylethylamino)benzamide | DPP-IV Inhibition | Showed significant in vitro activity against the DPP-IV enzyme. nih.gov |

| 2-aminobenzamide | Compound 5 (a 2-(2-aminobenzamido)acetic acid derivative) | Antimicrobial Agent | Displayed potent antifungal activity against Aspergillus fumigatus and broad antibacterial effects. researchgate.netmdpi.com |

Scaffold Optimization in Lead Discovery and Development

In drug discovery, a "lead compound" is an initial molecule that shows desired biological activity but may have suboptimal properties. The process of scaffold optimization involves systematically modifying this lead structure to enhance its potency, selectivity, and pharmacokinetic profile. The aminobenzamide framework is well-suited for this process.

The development of DPP-IV inhibitors serves as a clear case study for scaffold optimization. nih.gov An initial screening identified an aminobenzamide-containing compound with a 28% inhibitory effect on the enzyme. This molecule served as the guide compound for designing a larger series of inhibitors. By systematically altering the substituents on the aminobenzamide core, researchers were able to explore the structure-activity relationships (SAR) and identify which chemical features were crucial for binding to the DPP-IV active site. This iterative process of design, synthesis, and testing led to the discovery of novel derivatives with enhanced inhibitory activity, validating the N-aminobenzamide structure as a viable scaffold for targeting this enzyme. nih.gov This approach allows for the fine-tuning of a molecule's properties to transform a moderately active lead into a potent drug candidate.

Applications in Proteomics Research

Chemical proteomics utilizes small-molecule probes to study protein function, interactions, and localization on a large scale. researchgate.net The aminobenzamide scaffold has proven valuable in this field, particularly in the development of chemical probes for target identification and engagement studies.

A significant application is seen in Activity-Based Protein Profiling (ABPP), a technique that uses reactive chemical probes to map the active sites of specific enzyme classes within complex proteomes. researchgate.net For example, a 2-aminobenzamide derivative was developed as a histone deacetylase (HDAC) inhibitor probe. nih.gov This probe was used in a quantitative proteomic study to identify specific cellular targets. By comparing proteins captured by the active probe to those binding to a control probe, researchers identified 1556 specifically bound proteins, revealing that the aminobenzamide inhibitor had a preferred selectivity for the HDAC3-NCoR complex. nih.gov

More broadly, benzamide-type molecules can be used in affinity chromatography-mass spectrometry workflows. researchgate.net In this approach, a derivative of the compound of interest is immobilized on a solid support (like agarose (B213101) beads). researchgate.netmdpi.com When a cell lysate is passed over this support, proteins that bind to the compound are captured. mdpi.comresearchgate.net These interacting proteins can then be eluted and identified by mass spectrometry, providing a direct method for discovering the molecular targets of a drug or bioactive compound. researchgate.netresearchgate.net This makes the aminobenzamide scaffold a useful tool for elucidating drug mechanisms of action and discovering new protein functions. researchgate.net

Development of Advanced Materials with Specific Properties

Beyond its role in medicine, the benzamide structure is an important intermediate in materials science, particularly in the production of dyes, pigments, and functional polymers. solubilityofthings.com The stability and rigid structure of the benzamide core contribute to the desirable properties of these materials.

In industry, benzamide and its derivatives are utilized as intermediates in the synthesis of various organic compounds, including plastics and dyes. solubilityofthings.com The specific arrangement of functional groups allows it to be a building block for larger, more complex molecules that have specific colorimetric or material properties.

A more advanced application involves the use of benzamide-containing polymers for creating new functional materials. In one study, a polyacetylene polymer featuring a specialized N,N-Boc2-benzamide group was synthesized. rsc.org This polymer served as a platform for post-polymerization modification. Through a reaction called transamidation, the benzamide groups along the polymer chain were efficiently converted by reacting them with various amines and alcohols. This modification process was used to introduce new functional groups, creating polymers with enhanced luminescence or specific electrochemical properties. For example, modifying the polymer with 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl resulted in a material that showed reversible charge/discharge ability, making it suitable for use as a cathode material in a lithium-ion battery. rsc.org This demonstrates how the chemical reactivity of the benzamide group can be harnessed to tailor the properties of advanced materials.

Future Research Directions and Therapeutic Potential

Exploration of Novel Biological Targets and Therapeutic Areas

The structural features of 4-amino-N-(3-methoxyphenyl)benzamide make it a compelling candidate for investigation against a multitude of biological targets. Future research should prioritize the exploration of its inhibitory potential against various enzyme families and receptor types implicated in a range of diseases.

Oncology: The benzamide (B126) scaffold is a common motif in a number of anticancer agents. For instance, certain benzamide derivatives have been identified as inhibitors of the Hedgehog signaling pathway, a critical regulator of cellular processes that is often dysregulated in cancer. drugdesign.orgresearchgate.net Others have shown potential as inhibitors of Lemur tyrosine kinase 3, which is known to promote tumor development. archivepp.com A related compound, 4-amino-N-(2'-aminophenyl)benzamide, has demonstrated preferential activity in slowly growing tumors, suggesting a potential mechanism related to DNA crosslinking. drugdesign.org Given these precedents, a thorough investigation of this compound's efficacy against various cancer cell lines, particularly those with known dependencies on specific signaling pathways, is warranted.

Neurodegenerative and Inflammatory Disorders: The central nervous system (CNS) is another promising therapeutic area for benzamide derivatives. Their ability to modulate neurotransmitter systems and inflammatory pathways makes them attractive candidates for treating neurodegenerative diseases and chronic inflammatory conditions. For example, selective inhibition of cyclooxygenase-1 (COX-1) by certain m-terphenylamines has been shown to block microglia inflammatory response and exert neuroprotective effects. researchgate.net The potential of this compound to interact with targets such as NMDA receptors or to modulate inflammatory cytokine expression, like IL-6 and IL-1β, should be systematically evaluated. researchgate.nettandfonline.com

Infectious Diseases: The benzamide core has also been associated with antiviral and antimicrobial activities. Notably, N-phenylbenzamide derivatives have been shown to exhibit broad-spectrum antiviral effects by increasing intracellular levels of APOBEC3G (A3G), a protein that can inhibit the replication of viruses like HBV, HIV-1, HCV, and EV71. mdpi.com Research into the potential of this compound to modulate A3G levels or to inhibit other critical viral or bacterial enzymes could lead to the development of novel anti-infective agents.

Furthermore, the potential for this compound to act as a carbonic anhydrase inhibitor should not be overlooked. unair.ac.id Various sulfonamide and benzamide derivatives have demonstrated potent inhibitory activity against different carbonic anhydrase isoforms, which are implicated in a range of physiological and pathological processes. researchgate.netunair.ac.id

A summary of potential therapeutic areas and biological targets for this compound is presented in the table below.

| Therapeutic Area | Potential Biological Targets |

| Oncology | Hedgehog Signaling Pathway, Lemur Tyrosine Kinase 3, DNA Crosslinking |

| Neurodegenerative Diseases | Cyclooxygenase-1 (COX-1), NMDA Receptors |

| Inflammatory Disorders | Inflammatory Cytokines (IL-6, IL-1β) |

| Infectious Diseases | APOBEC3G (A3G), Viral/Bacterial Enzymes |

| Various Disorders | Carbonic Anhydrases |

Development of Advanced Synthetic Methodologies for Complex Analogs

To fully explore the therapeutic potential of this compound, the development of advanced and efficient synthetic methodologies for generating a diverse library of complex analogs is crucial. These methods should allow for the systematic modification of the core structure to probe structure-activity relationships (SAR) and optimize pharmacological properties.

Modern Catalytic Approaches: Recent advancements in catalysis offer powerful tools for the synthesis of benzamide derivatives. The use of novel catalysts, such as ionic liquid-supported nano-metal catalysts, can facilitate the efficient and environmentally friendly synthesis of benzamidines from benzonitrile (B105546) raw materials. nih.gov Photocatalytic modifications, employing catalysts like methylene (B1212753) blue or ruthenium-based complexes, provide mild and selective methods for functionalizing the benzamide scaffold. drugdesign.org Dual palladium-photoredox catalysis and dual nickel-photoredox catalysis have also emerged as powerful strategies for C-H functionalization, enabling the introduction of aryl and alkyl groups at specific positions. drugdesign.org

Combinatorial and High-Throughput Synthesis: To rapidly generate a large number of analogs for biological screening, combinatorial chemistry and high-throughput synthesis techniques are indispensable. researchgate.netunair.ac.idnih.gov Solid-phase synthesis, where molecules are built on a solid support, allows for the efficient execution of multi-step reaction sequences and simplifies purification. researchgate.netunair.ac.id Solution-phase parallel synthesis offers an alternative approach for creating libraries of individual compounds. tandfonline.comnih.gov These high-throughput methods, combined with automated synthesis platforms, can significantly accelerate the drug discovery process. tandfonline.comresearchgate.net

The table below summarizes some advanced synthetic methodologies applicable to the generation of this compound analogs.

| Synthetic Methodology | Key Features |

| Novel Catalysis | Use of ionic liquid-supported nano-metal catalysts, photocatalysis, dual-catalysis systems for enhanced efficiency and selectivity. drugdesign.orgnih.gov |

| Combinatorial Chemistry | Solid-phase and solution-phase synthesis for the rapid generation of large compound libraries. researchgate.nettandfonline.comunair.ac.id |

| High-Throughput Synthesis | Automated parallel synthesis for the efficient production of discrete compounds for screening. tandfonline.comnih.govresearchgate.net |

Integration of Cheminformatics, Artificial Intelligence, and Machine Learning in Compound Design

The integration of computational approaches is essential for the rational design and optimization of novel therapeutic agents based on the this compound scaffold. Cheminformatics, artificial intelligence (AI), and machine learning (ML) can provide valuable insights into SAR and guide the synthesis of more potent and selective compounds.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR modeling is a powerful tool for correlating the chemical structure of a series of compounds with their biological activity. archivepp.comunair.ac.idjppres.com By developing robust 3D-QSAR models, researchers can identify key structural features, such as hydrophobic and electronic properties, that are crucial for a compound's inhibitory activity against a specific target. researchgate.netnih.govnih.gov These models can then be used to predict the activity of virtual compounds and prioritize the synthesis of the most promising candidates. nih.gov

Virtual Screening and Molecular Docking: Virtual screening of large chemical libraries allows for the rapid identification of potential hits that are predicted to bind to a specific biological target. nih.govresearchgate.netschrodinger.com Molecular docking simulations can then be used to predict the binding mode and affinity of these virtual hits, providing insights into the key interactions between the ligand and the target protein. nih.govnih.gov This in silico approach can significantly reduce the time and cost associated with experimental high-throughput screening.

The following table highlights key computational approaches for the design of this compound analogs.

| Computational Approach | Application in Drug Design |

| QSAR | Correlating chemical structure with biological activity to guide optimization. researchgate.netarchivepp.comunair.ac.idnih.govjppres.com |

| Virtual Screening & Docking | Identifying potential hits from large libraries and predicting binding modes. nih.govresearchgate.netnih.govschrodinger.comnih.gov |

| Pharmacophore Modeling & AI | Defining essential structural features and generating novel molecular designs. researchgate.netresearchgate.netnih.govnih.gov |

Systems Biology Approaches for Comprehensive Biological Impact Assessment

To gain a holistic understanding of the biological effects of this compound and its analogs, a systems biology approach is necessary. This involves integrating data from various "omics" technologies to elucidate the compound's mechanism of action and its impact on cellular networks. By analyzing changes in the transcriptome, proteome, and metabolome in response to compound treatment, researchers can identify not only the primary target but also off-target effects and downstream signaling pathways. This comprehensive view is crucial for predicting both the therapeutic efficacy and potential toxicities of a drug candidate.

Pre-clinical Development and Translation Research Opportunities

Promising analogs of this compound identified through the aforementioned research efforts will require rigorous pre-clinical evaluation to assess their potential for clinical translation. This includes in vivo studies in relevant animal models of disease to evaluate efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and toxicology. Successful pre-clinical development will pave the way for Investigational New Drug (IND)-enabling studies and, ultimately, clinical trials in humans. The development of this compound and its derivatives represents a significant opportunity to address unmet medical needs in various therapeutic areas.

Q & A

Basic Research Questions

Q. How can the synthesis of 4-amino-N-(3-methoxyphenyl)benzamide be optimized for improved yield and purity?

- Methodological Answer : Optimize reaction conditions by varying solvents (e.g., dichloromethane, acetonitrile), temperature, and stoichiometry. Use sodium carbonate as a base to neutralize byproducts during amide bond formation. Monitor reaction progress via TLC or HPLC. Recrystallization with diethyl ether or pentanes enhances purity . Scale-up requires hazard assessments for reagents like hydroxylamine derivatives and acyl chlorides .

Q. What characterization techniques are most effective for confirming the structure of this compound?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm aromatic protons and methoxy groups, FT-IR for amide C=O stretching (~1650 cm⁻¹), and mass spectrometry (ESI-MS) for molecular ion validation. X-ray crystallography (as in related benzanilides) resolves stereochemical ambiguities .

Q. Which solvents and conditions are optimal for recrystallizing this compound?

- Methodological Answer : Test polar aprotic solvents (e.g., DMF) for solubility and low-polarity solvents (diethyl ether, pentanes) for slow crystallization. Use gradient cooling (e.g., 60°C to 4°C) to minimize impurities. Solvent mixtures (e.g., DCM:pentane) may improve crystal quality .

Advanced Research Questions

Q. How can contradictions in NMR spectral data for derivatives of this compound be resolved?

- Methodological Answer : Assign overlapping peaks using 2D NMR (COSY, HSQC) and compare with computed chemical shifts (DFT calculations). For tautomeric ambiguities (e.g., keto-enol forms), use variable-temperature NMR or deuterium exchange experiments .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify reactive sites. Molecular docking studies predict interactions with nucleophiles (e.g., thiols, amines). Software like Gaussian or ORCA facilitates transition-state modeling .

Q. How does the methoxy group influence biological activity compared to halogenated or nitro-substituted analogs?

- Methodological Answer : Conduct SAR studies by synthesizing analogs (e.g., replacing methoxy with Cl, CF₃) and testing enzyme inhibition (e.g., bacterial PPTases). Compare IC₅₀ values and use molecular dynamics simulations to analyze binding affinity changes .

Q. What experimental designs study the compound’s interaction with bacterial enzymes like PPTases?

- Methodological Answer : Use surface plasmon resonance (SPR) to measure binding kinetics. Couple with enzymatic assays (e.g., NADH depletion) to monitor inhibition. Mutagenesis studies (e.g., alanine scanning) identify critical residues in the enzyme active site .

Safety and Mechanistic Questions

Q. What mutagenic risks and safety protocols apply to handling this compound?

- Methodological Answer : Perform Ames II testing to assess mutagenicity. Use fume hoods, nitrile gloves, and closed systems during synthesis. Store at -20°C under inert gas to prevent decomposition. Reference safety data from structurally similar anomeric amides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.